

Structural Characterization of 4-Bromo-3,5-diethoxybenzoic Acid: A Technical Guide

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Compound of Interest

Compound Name: 4-Bromo-3,5-diethoxybenzoic acid

Cat. No.: B8802484

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Executive Summary & Chemical Context

4-Bromo-3,5-diethoxybenzoic acid (CAS: 363166-41-0) is a functionalized aromatic scaffold characterized by a carboxylic acid head group, a heavy halogen atom (Bromine) at the para position, and two ethoxy chains at the meta positions.

- Role: Key building block for urea-based LPA1 receptor antagonists.
- Structural Significance: The molecule combines strong hydrogen-bonding donors/acceptors (COOH) with structure-directing halogen bonds (C-Br) and flexible steric bulk (ethoxy groups). Understanding its solid-state arrangement is vital for optimizing solubility and processability during drug development.

Synthesis & Crystallization Protocol

To obtain single crystals suitable for X-ray diffraction (SCXRD), high purity (>99%) is required. The following workflow ensures phase purity and optimal crystal growth.

Synthesis Pathway

The compound is typically synthesized via the alkylation of 4-bromo-3,5-dihydroxybenzoic acid followed by hydrolysis.

- Alkylation: 4-bromo-3,5-dihydroxybenzoic acid + Ethyl Iodide (, DMF)

Ethyl 4-bromo-3,5-diethoxybenzoate.

- Hydrolysis: Ester + LiOH (THF/Water)

4-Bromo-3,5-diethoxybenzoic acid.

Crystallization Methodology

Benzoic acid derivatives often crystallize as needles or plates. The introduction of the 4-bromo group enhances heavy-atom scattering, while the ethoxy chains add solubility in non-polar solvents.

Method	Solvent System	Conditions	Target Outcome
Slow Evaporation	Acetone / Ethanol	Room Temp (25°C)	Large blocks (Thermodynamic form)
Vapor Diffusion	THF (Solvent) / Hexane (Antisolvent)	Sealed chamber, 4°C	High-quality prisms for SCXRD
Cooling	Ethyl Acetate / Hexane (1:3)	Reflux Slow cool to 0°C	Bulk purification (Microcrystalline)

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Technical Insight: The ethoxy chains increase rotational degrees of freedom compared to methoxy analogs. Slow cooling is preferred over rapid evaporation to allow the alkyl chains to adopt their most energetically favorable conformation (typically anti-periplanar or gauche depending on packing forces).

Predicted Structural Motifs & Crystallographic Analysis

When solving the structure, the crystallographer should look for specific supramolecular synthons that define this class of compounds.

Primary Synthon: The Carboxylic Acid Dimer

Like most benzoic acids, **4-Bromo-3,5-diethoxybenzoic acid** is predicted to form centrosymmetric dimers.

- Interaction: Intermolecular O-H...O hydrogen bonds.
- Graph Set Notation:
- Geometry: The carboxyl groups face each other, forming an eight-membered ring. This creates a planar "ribbon" or discrete dimer unit that serves as the primary building block of the lattice.

Secondary Synthon: Halogen Bonding

The 4-Bromo substituent is not crystallographically innocent. It possesses a "sigma-hole"—a region of positive electrostatic potential on the extension of the C-Br bond.

- Type II Halogen Bond: Expect C-Br...O (carbonyl) or C-Br... interactions.

- Geometry: The C-Br...X angle is typically near .
- Impact: This interaction often directs the packing of the dimers into 1D chains or 2D sheets, distinguishing the structure from non-halogenated analogs.

Tertiary Features: Alkoxy Conformation

Unlike 3,5-dimethoxybenzoic acid (where methyl groups often lie in the aromatic plane), the ethyl groups in the 3,5-diethoxy derivative will likely twist out of plane to minimize steric clash with the bromine atom and maximize van der Waals packing.

- Observation: Look for disorder in the terminal methyl carbons () of the ethoxy chains during refinement.

Characterization Workflow

This protocol ensures data integrity and successful structure solution.[1]

Single Crystal X-Ray Diffraction (SCXRD)

- Source: Mo-K () is preferred over Cu-K due to the high absorption coefficient of Bromine.
- Temperature: Collect at 100 K to reduce thermal motion of the flexible ethoxy chains.
- Space Group Determination: Expect Centrosymmetric space groups such as (Monoclinic) or (Triclinic), which accommodate the inversion symmetry of the carboxylic acid dimer.

Structure Solution Strategy

- Indexing: Isolate the unit cell. Check for twinning if crystals grew as clustered plates.
- Phasing: Use Intrinsic Phasing (SHELXT) or Direct Methods. The Bromine atom will be the heaviest peak and easily located.
- Refinement:
 - Refine Br and O anisotropically first.
 - Locate H-atoms on the carboxylic acid from the difference Fourier map (critical for confirming the dimer).
 - Alert: If ethoxy chains show high thermal ellipsoids, apply rigid bond restraints (RIGU) or check for rotational disorder.

Visualization of Structural Logic

The following diagram illustrates the hierarchical assembly of the crystal lattice, from molecular synthesis to supramolecular organization.



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Caption: Hierarchical assembly from chemical synthesis to supramolecular crystal lattice construction.

Analytical Data Summary (Expected)

For validation, the synthesized material should conform to these parameters before SCXRD analysis.

Parameter	Technique	Expected Value / Observation
Melting Point	DSC / Capillary	Sharp endotherm (Range: 180–210°C, typical for benzoic acids)
Proton NMR	¹ H NMR (DMSO-)	13.0 (br s, 1H, COOH), 4.1 (q, 4H,) 1.3 (t, 6H,)
Mass Spec	LC-MS (ESI-)	287/289 [M-H] (1:1 Isotopic pattern for Br)
IR Spectrum	FTIR (ATR)	: ~1680 cm (Dimer stretch), : 2500–3300 cm (Broad)

References

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